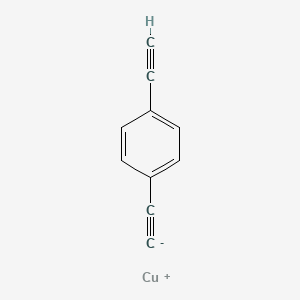

copper(1+);1-ethynyl-4-ethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65792-84-9 |

|---|---|

Molecular Formula |

C10H5Cu |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

copper(1+);1-ethynyl-4-ethynylbenzene |

InChI |

InChI=1S/C10H5.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h1,5-8H;/q-1;+1 |

InChI Key |

DNZOYOSDSDFYEK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#[C-].[Cu+] |

Origin of Product |

United States |

Contextualization Within Organometallic and Supramolecular Chemistry

Significance of Copper(I) Complexes in Modern Chemistry

Copper(I) complexes are a cornerstone of modern chemistry, primarily due to the unique properties of the Cu(I) ion, which has a d¹⁰ electron configuration. This configuration results in a variety of possible coordination geometries, including linear, trigonal planar, and tetrahedral. Organocopper(I) compounds have long been utilized as reagents and catalysts in organic synthesis, particularly in carbon-carbon bond-forming reactions. researchgate.net They are key intermediates in a multitude of coupling reactions. researchgate.netacs.org

The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further elevated the importance of copper(I) complexes. nih.gov In these reactions, copper(I) acetylides are crucial intermediates. nih.gov Furthermore, copper(I) complexes are investigated for their fascinating photophysical properties, including luminescence, which makes them promising for applications in lighting and sensing. rsc.orgnih.gov The affordability and low toxicity of copper compared to other transition metals like palladium also contribute to its widespread use in catalysis. acs.org

Role of Ethynyl (B1212043) Ligands in Coordination and Organometallic Chemistry

Ethynyl ligands (–C≡CH) and their deprotonated form, acetylides (–C≡C⁻), are versatile building blocks in coordination and organometallic chemistry. The triple bond of the ethynyl group provides rigidity and linearity to molecular structures. The terminal acetylenic proton is weakly acidic and can be removed to form metal acetylide complexes. wikipedia.orgsciencemadness.org These acetylide ligands can act as monodentate ligands or as bridging ligands, connecting two or more metal centers. libretexts.org This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org

The π-system of the carbon-carbon triple bond can also interact with metal centers, contributing to the electronic and photophysical properties of the resulting complexes. acs.org Ethynyl ligands are integral to many important catalytic reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions, which are used to form carbon-carbon bonds. wikipedia.org

Historical Development of Copper-Acetylide Chemistry and its Evolution

The chemistry of copper acetylides dates back to 1869 with the discovery of the oxidative dimerization of copper-phenylacetylide by Glaser. nih.gov For many years, copper(I) acetylide (Cu₂C₂) was known primarily for its explosive nature when dry, which limited its applications and led to precautions in acetylene (B1199291) handling facilities. wikipedia.orgsciencemadness.org

A significant advancement in the field was the work of Walter Reppe in the mid-20th century, who proposed copper acetylides as the active species in catalytic reactions involving acetylene, such as the synthesis of 1,4-butynediol. nih.govunicamp.br More recently, the understanding and application of copper acetylides have been revolutionized by their central role in the CuAAC reaction, a cornerstone of click chemistry. nih.gov Modern research focuses on understanding the complex equilibria involving various polynuclear copper(I) acetylide species in solution to optimize catalytic efficiency. nih.gov

Overview of 1,4-Diethynylbenzene (B1207667) as a Bridging Ligand Precursor

1,4-Diethynylbenzene is a rigid, linear organic molecule featuring two terminal alkyne groups at opposite ends of a benzene (B151609) ring. semanticscholar.org This structure makes it an ideal candidate for use as a bridging ligand, or "linker," in the construction of larger supramolecular assemblies. acs.org Upon deprotonation of its terminal acetylenic protons, it can coordinate to metal ions at both ends, effectively spanning the distance between them.

This bridging capability allows for the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, depending on the coordination geometry of the metal center and the reaction conditions. rsc.orgnih.gov The aromatic core and the conjugated π-system of the ethynyl groups in 1,4-diethynylbenzene can facilitate electronic communication between the metal centers it connects. The rigidity of this ligand helps in creating well-defined and predictable structures in coordination polymers. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₆ |

| Molar Mass | 126.16 g/mol |

| Appearance | White to off-white solid |

| Key Feature | Rigid, linear structure with two terminal alkyne groups |

| Role in Coordination Chemistry | Bridging ligand (linker) |

Interdisciplinary Relevance of Metal-Organic Frameworks and Coordination Polymers in Materials Science

Metal-organic frameworks (MOFs) and coordination polymers are classes of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. rsc.orgmdpi.com These materials are of immense interest in materials science due to their tunable structures and properties. By carefully selecting the metal and organic linker, researchers can design materials with specific pore sizes, shapes, and chemical functionalities. researchgate.net166.62.7

The interdisciplinary relevance of these materials is vast, with applications in:

Gas Storage and Separation: The porous nature of many MOFs makes them excellent candidates for storing gases like hydrogen and methane (B114726), and for separating gas mixtures. researchgate.net

Catalysis: MOFs can serve as heterogeneous catalysts, offering high surface area and active sites within their pores. Copper-based MOFs, for instance, are effective catalysts for various organic reactions, including C-N coupling reactions and click chemistry. mdpi.comresearchgate.netmdpi.com

Sensing: The luminescence of some MOFs can be quenched or enhanced in the presence of specific molecules, making them useful as chemical sensors. researchgate.net

Electronics: The electrical conductivity of certain coordination polymers suggests their potential use in electronic devices. rsc.org

The study of copper(1+);1-ethynyl-4-ethynylbenzene is a specific example within this broader field, contributing to the fundamental understanding of how molecular components can be assembled into functional materials.

| Application Area | Description | Example Reaction/Use |

|---|---|---|

| Heterogeneous Catalysis | Utilizing the porous structure and active metal sites for chemical reactions. | Ullmann and Goldberg type C–N coupling reactions. mdpi.com |

| Click Chemistry | Serving as robust and recyclable catalysts for CuAAC reactions. researchgate.netmdpi.com | Synthesis of 1,2,3-triazoles. mdpi.com |

| Environmental Remediation | Adsorption of pollutants and toxic substances from gas and aqueous phases. researchgate.net | Removal of heavy metal ions and dyes from water. researchgate.net |

| Gas Storage | High porosity allows for the storage of gases within the framework. | Hydrogen and methane storage. researchgate.net |

Synthetic Methodologies for Copper I 1,4 Diethynylbenzene Coordination Compounds

Direct Coordination Approaches utilizing Copper(I) Precursors and 1,4-Diethynylbenzene (B1207667)

Direct coordination methods involve the reaction between a stable copper(I) precursor and the pre-synthesized 1,4-diethynylbenzene ligand. The final structure and dimensionality of the resulting coordination compound are highly dependent on the reaction conditions, including the solvent, the nature of the copper precursor, and the presence of any directing templates.

In solvent-mediated synthesis, the choice of solvent plays a crucial role in the self-assembly process, influencing the coordination geometry of the copper(I) center and the resulting supramolecular architecture. The reaction of a copper(I) salt, such as copper(I) iodide, with 1,4-diethynylbenzene in the presence of a base (to deprotonate the terminal acetylenes) can lead to the formation of copper(I) acetylide coordination polymers. Different solvents can affect the solubility of intermediates and the final polymer, thereby dictating the product's morphology and crystallinity. For instance, coordinating solvents may compete for binding sites on the copper(I) ion, influencing the connectivity of the network. researchgate.net

The synthesis of polymeric σ-acetylides of copper has been demonstrated by reacting a pre-formed polymer of diethynylbenzene (polyDEB), which contains reactive side-chain ethynyl (B1212043) groups, with a solution of copper(I) chloride in a mixture of aqueous ammonia (B1221849) and tetrahydrofuran (B95107) (THF). nih.gov This post-polymerization modification highlights the fundamental reaction between the ethynyl group and a copper(I) source in a solution-phase environment.

| Copper(I) Precursor | Ligand | Solvent System | Base/Additive | Typical Product |

| CuI | 1,4-Diethynylbenzene | Acetonitrile (B52724)/Aniline | - | 1D or 2D Coordination Polymer researchgate.net |

| CuCl | Poly(1,4-diethynylbenzene) | THF / 25% NH₄OH | Hydroxylamine hydrochloride | Polymer with Copper(I) acetylide side groups nih.gov |

| Cu(NO₃)₂·6H₂O | Bis(triazole) derivative of DEB | Acetonitrile or 1-Butanol | - | Crystalline Coordination Polymer mdpi.com |

Ligand exchange provides a facile route to copper(I)-DEB compounds by utilizing copper(I) precursors stabilized by labile ligands. A common and effective precursor for this purpose is tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆. wikipedia.org In this complex, the four acetonitrile molecules are weakly coordinated to the tetrahedral copper(I) center and can be readily displaced by stronger-binding ligands. researchgate.netchemrxiv.org

The synthesis proceeds by dissolving [Cu(CH₃CN)₄]PF₆ in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, and adding a stoichiometric amount of 1,4-diethynylbenzene. The stronger interaction between the soft copper(I) ion and the soft π-system of the alkyne drives the substitution reaction, releasing the acetonitrile ligands and forming the desired copper-alkyne coordination network. The stoichiometry of the reactants can be controlled to influence the final structure, which can range from discrete molecular complexes to extended one-, two-, or three-dimensional polymers.

| Copper(I) Precursor | Exchanging Ligand | Labile Ligand | Solvent | Reaction Principle |

| [Cu(CH₃CN)₄]PF₆ | 1,4-Diethynylbenzene | Acetonitrile | Dichloromethane | Substitution of weakly bound acetonitrile by the di-alkyne linker. wikipedia.orgresearchgate.net |

| [Cu(diphosphine)(phen)]⁺ | 1,4-Diethynylbenzene | Diphosphine | Dichloromethane | Potential displacement of ancillary ligands depending on relative bond strengths. |

Template-directed synthesis utilizes predefined surfaces or porous architectures to guide the formation of copper(I)-DEB materials with specific structures and orientations. This approach offers a high degree of control over the final product, which is often unattainable in bulk solution synthesis.

One prominent example is the on-surface polymerization of 1,4-diethynylbenzene on a copper(I) surface, such as Cu(111), under ultra-high vacuum conditions. rsc.org Here, the copper surface itself acts as both a catalyst and a template. Thermal activation of the adsorbed DEB molecules leads to deprotonation and subsequent C-C coupling reactions, forming disordered covalent networks where the growth is confined to two dimensions. rsc.org

Another powerful strategy involves using the channels of mesoporous materials, like MCM-41 silica, as nanoreactors. iastate.edunih.gov By functionalizing the interior surfaces of the pores with copper(II) ions (which are likely reduced in-situ to catalytic Cu(I)), the oxidative polymerization of DEB can be directed to occur within the confined space of the channels. This method results in the formation of highly aligned, conjugated poly(phenylene butadiynylene) "molecular wires" that exhibit a high degree of structural order compared to the randomly oriented polymer produced in bulk. iastate.edunih.gov

| Template | Monomer | Catalyst/Surface | Conditions | Outcome |

| Cu(111) Surface | 1,4-Diethynylbenzene | Cu(111) | Ultra-High Vacuum, Thermal | 2D disordered covalent networks. rsc.org |

| Mesoporous Silica (MCM-41) Channels | 1,4-Diethynylbenzene | Cu²⁺-functionalized silica | Solution-phase polymerization | Aligned, highly conjugated poly(phenylene butadiynylene) wires. iastate.edunih.gov |

In-Situ Ligand Generation and Subsequent Coordination

In these synthetic strategies, the 1,4-diethynylbenzene moiety or a related conjugated backbone is generated in situ from simpler precursors. The newly formed C-C bonds and alkyne units are immediately available for coordination with copper(I) ions present in the reaction mixture, leading directly to the formation of the final coordination polymer.

The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an aryl or vinyl halide. It is typically co-catalyzed by palladium and copper(I) species. This reaction can be adapted to synthesize conjugated polymers where the repeating unit is formed via this coupling mechanism. For instance, the polymerization of a dihaloaromatic monomer (e.g., 1,4-diiodobenzene) with an alkyne source in the presence of a Pd/Cu catalyst system can generate a poly(phenylene ethynylene) structure. The copper(I) co-catalyst plays a dual role: it is essential for the catalytic cycle and can be incorporated into the final polymer backbone through coordination with the newly formed alkyne groups.

A related and highly relevant method is the copper-catalyzed oxidative homocoupling of terminal alkynes, known as the Hay or Glaser coupling. In this reaction, 1,4-diethynylbenzene monomers can be polymerized in the presence of a copper(I) salt (e.g., CuCl), a base (e.g., a tertiary amine like TMEDA), and an oxidant (typically O₂ from air) to form poly(phenylene butadiynylene). iastate.edunih.gov This process involves the in-situ formation of a butadiyne linkage (-C≡C-C≡C-) between two DEB molecules, which simultaneously coordinates to the copper catalyst.

| Reaction Type | Monomers | Catalysts | Base/Solvent | Product Type |

| Sonogashira Polymerization | 1,4-Dihaloarene + 1,4-Diethynylbenzene | Pd complex + CuI | Amine (e.g., Diisopropylamine) / THF | Poly(arylene ethynylene) |

| Hay Oxidative Coupling | 1,4-Diethynylbenzene | CuCl / TMEDA | Pyridine | Poly(phenylene butadiynylene) iastate.edunih.gov |

The assembly of these coordination compounds is governed by fundamental principles of coordination chemistry and reaction mechanisms. In direct coordination approaches, the primary step is the deprotonation of the weakly acidic terminal alkynes of DEB, typically by an amine base. The resulting acetylide anion then coordinates to the copper(I) center. The self-assembly into an extended network is driven by the bridging nature of the DEB ligand, which connects multiple copper centers. The preparation of reactive copper(I) acetylides in situ is often crucial, as isolated copper acetylides can form highly aggregated, unproductive polymers. nih.gov

In Sonogashira-type reactions, the mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step and reductive elimination to form the C-C bond. The crucial transmetalation step involves the copper(I) co-catalyst. In the copper cycle, the copper(I) salt reacts with the terminal alkyne (from DEB) in the presence of a base to form a copper(I) acetylide intermediate. This activated alkyne species is then transferred to the palladium center. This process of forming a copper acetylide intermediate is a key ligand-metal assembly step that precedes the final C-C bond formation.

Green Chemistry Principles in Synthetic Strategies for Copper(I)-1,4-Diethynylbenzene Compounds

Solvent-Free Syntheses

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and energy consumption associated with the use of conventional solvents. resolvemass.ca In the context of copper(I)-1,4-diethynylbenzene and related coordination polymers, mechanochemistry has emerged as a powerful solvent-free alternative to traditional solution-based methods. acs.org This technique utilizes mechanical force, such as grinding or ball milling, to initiate chemical reactions between solid-state reactants.

Research has demonstrated the successful solvent-free synthesis of various luminescent copper(I) coordination polymers. For instance, the quantitative synthesis of [Cu₂I₂(3,3′-bpy)]n and [Cu₂I₂(4,4′-bpy)]n has been achieved by heating a ground mixture of copper(I) iodide and the respective bipyridine (bpy) linker. acs.org In the case of the 3,3'-bpy linker, the coordination polymer formed immediately upon grinding at room temperature, highlighting the efficiency of the mechanochemical approach. acs.org Similarly, other copper(I) cyanide-based coordination polymers have been prepared by directly grinding CuCN with various thiourea (B124793) derivatives, yielding microcrystalline powders with interesting luminescence properties. acs.org

These mechanochemical methods offer several advantages applicable to the synthesis of copper(I)-1,4-diethynylbenzene:

Waste Reduction: By eliminating the need for solvents, these methods significantly reduce the generation of volatile organic compound (VOC) waste. acs.org

High Yields: Solvent-free reactions can be highly efficient, often proceeding to quantitative yields without the need for extensive purification steps like washing or recrystallization. acs.org

Energy Efficiency: Reactions can sometimes be initiated at room temperature simply by grinding, or with minimal heat input, thus conserving energy compared to refluxing in solvents. acs.org

The table below summarizes findings from solvent-free syntheses of analogous copper(I) coordination polymers, illustrating the conditions and outcomes of these green methodologies.

| Product | Reactants | Method | Temperature (°C) | Outcome |

| [Cu₂I₂(3,3′-bpy)]n | CuI, 3,3′-bipyridine | Grinding | 20 | Immediate formation |

| [Cu₂I₂(4,4′-bpy)]n | CuI, 4,4′-bipyridine | Grinding + Heating | >120 | Polymer formation |

| [(CuCN)₂(tu)]n | CuCN, thiourea | Grinding | Room Temp. | Formation of polymer |

| [CuCN(ptu)]n | CuCN, N-phenylthiourea | Grinding | Room Temp. | Formation of polymer |

This interactive table is based on data from studies on analogous copper(I) coordination polymers. acs.orgacs.org

Catalyst Reuse and Recyclability in Preparation Methods

The synthesis of copper(I)-1,4-diethynylbenzene typically involves a copper-catalyzed C-C bond-forming reaction, such as Sonogashira-type cross-coupling. rsc.orgmdpi.com A key principle of green chemistry is the use of catalysts over stoichiometric reagents to minimize waste. acs.org To further enhance sustainability, significant effort is directed towards developing heterogeneous catalysts that can be easily recovered and reused across multiple reaction cycles. rsc.org This approach not only reduces costs but also minimizes the contamination of the final product with metal residues. nih.gov

The primary strategy for achieving catalyst recyclability is the immobilization of the active copper species onto a solid support. This transforms a homogeneous catalyst into a heterogeneous one, which can be removed from the reaction mixture by simple filtration. While many studies focus on palladium-based catalysts, the principles are directly applicable to the copper co-catalysts used in Sonogashira reactions or in copper-only catalyzed variants. rsc.orgresearchgate.netresearchgate.net

Key developments in recyclable copper catalyst systems relevant to alkyne coupling reactions include:

Polymer Supports: Copper(I) has been immobilized onto polymer supports, such as polystyrene resins. These supported catalysts have been shown to be effective in azide-alkyne cycloaddition reactions and can be recovered and reused for several cycles without a significant loss of activity.

Inorganic Supports: Materials like silica, zeolites, and titania are used as robust supports for palladium and copper catalysts. researchgate.netresearchgate.net These heterogeneous systems often exhibit high stability and can be recycled multiple times in C-C coupling reactions. researchgate.net

Depolymerization/Repolymerization: An innovative recycling strategy involves the creation of a versatile copper(I) coordination polymer that acts as a catalyst precursor. chemrxiv.org This polymer can be depolymerized to release the active catalytic species by adding a ligand. After the reaction, the polymer can be reformed by adding water, allowing it to be precipitated, recovered, and reused. chemrxiv.org

The following table presents data on the recyclability of heterogeneous catalysts in analogous C-C coupling reactions, demonstrating the potential for applying these green principles to the synthesis of copper(I)-1,4-diethynylbenzene.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Final Yield (%) |

| Pd/TiO₂ | Titania | Sonogashira Coupling | 6 | >90% |

| [Pd(NH₃)₄]-NaY | Zeolite | Sonogashira Coupling | Not specified | Quantitative |

| Pramipexole–MWCNTs/Pd | Carbon Nanotubes | Sonogashira Coupling | Not specified | High yields |

This interactive table is based on data from studies on heterogeneous catalysts for Sonogashira cross-coupling reactions. nih.govresearchgate.netresearchgate.net

The development of such recyclable catalytic systems is a promising avenue for the large-scale, sustainable production of copper(I)-1,4-diethynylbenzene and other valuable coordination polymers. rsc.org

Advanced Structural Elucidation of Copper I 1,4 Diethynylbenzene Architectures

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Supramolecular Geometries

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. An SC-XRD study of copper(I)-1,4-diethynylbenzene would provide invaluable data on its molecular and supramolecular structure.

Analysis of C-C Bond Lengths and Angles in Ethynyl (B1212043) and Phenyl Moieties

Precise bond lengths and angles are crucial for understanding the electronic structure and reactivity of the 1,4-diethynylbenzene (B1207667) ligand upon coordination to copper(I). SC-XRD would provide this data with high precision. Key parameters of interest would be the C≡C triple bond length and the C-C single bonds connecting the ethynyl groups to the phenyl ring. Deviations from the values in the free ligand would indicate the extent of electronic interaction, such as π-backbonding, between the copper(I) center and the acetylide groups. For instance, a slight elongation of the C≡C bond upon coordination is often observed in copper(I) acetylide complexes.

A hypothetical data table for such findings would look like this:

| Bond/Angle | Experimental Value (Å or °) |

| Cu-C | Data not available |

| C≡C | Data not available |

| C-C (ethynyl-phenyl) | Data not available |

| C-C (phenyl ring) | Data not available |

| ∠(Cu-C≡C) | Data not available |

| ∠(C-C≡C) | Data not available |

| ∠(C-C-C) (phenyl ring) | Data not available |

| No experimental data is currently available in the searched literature for the specific compound copper(I)-1,4-diethynylbenzene. |

Investigation of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

Beyond the covalent bonding framework, SC-XRD reveals the supramolecular architecture, which is governed by weaker intermolecular interactions. In a crystal of copper(I)-1,4-diethynylbenzene, one would expect to find C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron clouds of the phenyl or ethynyl groups of a neighboring molecule. Additionally, π-π stacking between the phenyl rings of adjacent polymer chains is a likely feature that would influence the packing and stability of the crystal structure. The distances and angles of these interactions, determined by SC-XRD, are critical for understanding the material's solid-state properties.

Powder X-ray Diffraction for Bulk Structural Characterization of Coordination Polymers

While SC-XRD provides data on a single crystal, powder X-ray diffraction (PXRD) is essential for confirming the phase purity and crystallinity of a bulk, polycrystalline sample of copper(I)-1,4-diethynylbenzene. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. By comparing an experimental PXRD pattern with one simulated from single-crystal data (if available), the purity of the bulk sample can be verified. PXRD is also a primary tool for monitoring structural changes during processes such as solvent exchange or thermal treatment.

Electron Microscopy Techniques (e.g., TEM, SEM) for Nanoscale Morphology and Structure

To visualize the morphology and structure of copper(I)-1,4-diethynylbenzene at the micro- and nanoscale, electron microscopy techniques are indispensable.

Scanning Electron Microscopy (SEM) would be used to study the surface topography of the bulk material, revealing details about particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM) offers higher resolution and can provide insights into the internal structure and crystallinity of nanoscale materials. For a polymeric material like copper(I)-1,4-diethynylbenzene, TEM could potentially visualize the arrangement of polymer chains or the porous nature of the material, if any.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Probing Local Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local chemical environments of atoms in solid materials, especially for compounds that are insoluble or difficult to crystallize. A 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum of copper(I)-1,4-diethynylbenzene would provide information on the different carbon environments. The chemical shifts of the ethynyl and phenyl carbons would be sensitive to their coordination with the copper(I) ion. Distinct resonances would be expected for the phenyl carbons and the two carbons of the acetylide group (C≡C), and their positions would offer insight into the electronic structure of the polymer. However, obtaining high-quality ssNMR data for copper complexes can be challenging due to the quadrupolar nature of copper isotopes (63Cu and 65Cu), which can cause significant line broadening.

A hypothetical data table for such findings would appear as follows:

| Carbon Atom Type | Chemical Shift (ppm) |

| Ethynyl Cα (Cu-C) | Data not available |

| Ethynyl Cβ | Data not available |

| Phenyl C (ipso) | Data not available |

| Phenyl C (ortho) | Data not available |

| Phenyl C (meta) | Data not available |

| Phenyl C (para) | Data not available |

| No experimental data is currently available in the searched literature for the specific compound copper(I)-1,4-diethynylbenzene. |

Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the structural characteristics of copper(I)-1,4-diethynylbenzene architectures. By analyzing the vibrational modes of the 1,4-diethynylbenzene ligand before and after coordination to the copper(I) center, significant insights into the nature of the ligand itself and the formation and character of the metal-ligand bonds can be ascertained. The key vibrational modes of interest are the ethynyl C≡C and C-H stretching and bending frequencies, the aromatic ring vibrations, and the newly formed Cu-C bond vibrations.

Coordination of the 1,4-diethynylbenzene ligand to copper(I) induces notable shifts in the vibrational frequencies of the ethynyl groups, providing direct evidence of metal-ligand interaction. The most significant of these is a substantial decrease in the C≡C stretching frequency. In the free 1,4-diethynylbenzene ligand, the C≡C stretching vibration appears in the typical alkyne region of the spectrum. However, upon formation of the copper(I) acetylide, this band experiences a significant redshift of several hundred wavenumbers. This pronounced shift is indicative of a weakening of the C≡C triple bond. This phenomenon is attributed to the donation of π-electron density from the alkyne to the copper(I) center and a degree of π-back-bonding from the metal d-orbitals into the π* antibonding orbitals of the alkyne.

Furthermore, the formation of the copper(I)-carbon bond introduces new vibrational modes in the low-frequency region of the spectrum. The Cu-C stretching vibration is a direct probe of the metal-ligand bond strength. This mode is typically observed in the far-IR or low-frequency Raman region. For instance, in simple copper(I) acetylide (Cu₂C₂), a Raman signal corresponding to the Cu-C bond has been identified at approximately 430 cm⁻¹. The presence and position of this band in the spectra of copper(I)-1,4-diethynylbenzene architectures confirm the covalent interaction between the copper and the terminal carbon of the ethynyl group.

A comparative analysis of the key vibrational modes of the free 1,4-diethynylbenzene ligand and its copper(I) complex is presented in the tables below. The data for the copper(I) complex are based on analogous copper acetylide systems due to the limited availability of direct experimental spectra for the polymeric form of copper(I)-1,4-diethynylbenzene.

Table 1: Key IR and Raman Vibrational Frequencies for 1,4-Diethynylbenzene (Ligand)

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Description |

| ν(C-H) | ~3300 | IR, Raman | Ethynyl C-H stretch |

| ν(C≡C) | ~2100-2150 | IR, Raman | Ethynyl C≡C stretch |

| ν(C=C) | ~1600-1400 | IR, Raman | Aromatic C=C stretching |

| δ(C-H) | ~1300-1000 | IR | In-plane aromatic C-H bend |

| γ(C-H) | ~900-675 | IR | Out-of-plane aromatic C-H bend |

Table 2: Characteristic Vibrational Frequencies for Copper(I)-Acetylide Moieties

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Description |

| ν(C≡C) | ~1700-1950 | IR, Raman | Coordinated ethynyl C≡C stretch |

| ν(Cu-C) | ~400-500 | Raman | Copper-carbon stretch |

Electronic Structure and Bonding in Copper I 1,4 Diethynylbenzene Systems

Elucidation of Metal-Ligand Bonding Nature (σ, π-Interactions)

The bond between the copper(I) ion and the 1-ethynyl-4-ethynylbenzene ligand is primarily characterized by a combination of σ-donation and π-back-donation. The σ-bond is formed by the donation of electron density from the filled π-orbitals of the ethynyl (B1212043) group into the vacant s-orbitals of the copper(I) ion. This interaction is a key component of the metal-ligand bond, providing significant stability to the complex.

Complementing the σ-donation is the π-back-donation, where electron density from the filled d-orbitals of the copper(I) center is donated back into the vacant π*-antibonding orbitals of the ethynyl ligand. This back-bonding is crucial in strengthening the metal-ligand bond and influencing the electronic properties of the entire system. The extent of this π-back-donation can be modulated by the coordination environment of the copper ion.

Molecular Orbital Analysis and Frontier Orbital Energetics

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of the copper(I)-1,4-diethynylbenzene system. The interaction between the metal d-orbitals and the ligand π-orbitals leads to the formation of new bonding and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the reactivity and electronic absorption properties of the complex.

In many copper(I)-alkynyl complexes, the HOMO is typically of mixed metal-ligand character, with significant contributions from the copper d-orbitals and the ligand π-orbitals. The LUMO is often primarily localized on the π-system of the diethynylbenzene ligand. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic transitions and, consequently, the optical properties of the compound.

Below is a representative table of frontier orbital energies for a generic copper(I)-alkynyl complex, illustrating the typical energy levels involved.

| Orbital | Energy (eV) | Character |

| LUMO+1 | -1.5 | Ligand π |

| LUMO | -2.5 | Ligand π |

| HOMO | -5.8 | Metal d + Ligand π |

| HOMO-1 | -6.2 | Metal d |

| HOMO-2 | -6.5 | Ligand π |

Charge Distribution and Electronic Delocalization within the Coordination Sphere

The distribution of electron density within the coordination sphere of copper(I)-1,4-diethynylbenzene is non-uniform, reflecting the nature of the metal-ligand bonding. The σ-donation from the ligand to the metal results in a net positive charge on the copper ion, while the π-back-donation from the metal to the ligand increases the electron density on the ethynyl groups.

This charge distribution leads to a significant degree of electronic delocalization across the molecule. The π-system of the 1,4-diethynylbenzene (B1207667) ligand facilitates this delocalization, allowing for electronic communication between the copper center and the distal ethynyl group. This delocalization is a key factor in the potential application of these systems in molecular electronics.

A summary of a typical charge distribution is presented in the table below, based on computational studies of similar copper(I)-alkynyl systems.

| Atom/Group | Mulliken Charge (a.u.) |

| Copper(I) | +0.45 |

| Coordinated C≡C | -0.20 |

| Benzene (B151609) Ring | -0.10 |

| Terminal C≡CH | -0.15 |

Influence of Coordination Geometry on Electronic Configuration

The d¹⁰ electron configuration of Cu(I) results in a lack of ligand field stabilization energy, allowing for conformational flexibility and the adoption of various coordination geometries nih.gov. The coordination geometry around the copper(I) center has a profound impact on the electronic configuration of the complex. Common geometries for copper(I) include linear, trigonal planar, and tetrahedral.

In a two-coordinate linear geometry, the d-orbitals of the copper ion are split in a way that maximizes the π-back-donation to the ligand. A trigonal planar or tetrahedral geometry, often achieved with the addition of ancillary ligands, will alter the splitting of the d-orbitals, which in turn modifies the extent of σ-donation and π-back-donation. This can lead to changes in bond lengths, bond strengths, and the energies of the frontier molecular orbitals, thereby tuning the electronic and optical properties of the complex. The interplay between oxidation state and coordination geometry is a critical factor in the kinetic and thermodynamic properties underlying electron transfer events in copper complexes nih.gov.

Theoretical Interpretations of Electronic Communication Across Bridging 1,4-Diethynylbenzene Ligands

While the subject of this article is a mononuclear complex, the 1,4-diethynylbenzene ligand is well-known for its ability to act as a molecular wire, mediating electronic communication between two metal centers in dinuclear systems. Theoretical studies on these bridged systems provide valuable insight into the electronic properties of the mononuclear complex.

Computational models, such as density functional theory (DFT), have been employed to understand the mechanism of electronic communication. These studies show that the conjugated π-system of the 1,4-diethynylbenzene bridge provides a low-energy pathway for electron transfer. The degree of this communication is influenced by the nature of the metal-ligand orbital overlap and the energy alignment of the metal and ligand orbitals. In the mononuclear copper(I)-1,4-diethynylbenzene complex, this "communication" can be viewed as the delocalization of electron density from the copper center across the entire ligand framework.

Advanced Spectroscopic Probes for Electronic and Structural Characteristics

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Energy Gaps

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For copper(I) complexes, particularly those with acetylide ligands, the absorption spectra are typically characterized by metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions.

In analogous copper(I) acetylide complexes, MLCT bands are often observed in the near-UV to visible region. These transitions involve the excitation of an electron from a d-orbital of the copper(I) center to a π* orbital of the acetylenic ligand. The energy of these transitions is sensitive to the nature of the ligands and the geometry of the complex. For copper(1+);1-ethynyl-4-ethynylbenzene, the extended π-system of the 1-ethynyl-4-ethynylbenzene ligand would be expected to influence the energy of the MLCT bands. Theoretical studies on related copper(I) complexes have been employed to understand their photoelectrochemical properties and have shown that ligand modifications significantly affect the molecular orbital energies.

Intraligand π-π* transitions, associated with the aromatic and acetylenic moieties of the 1-ethynyl-4-ethynylbenzene ligand, are expected to occur at higher energies (in the UV region). The presence of the copper(I) ion can cause a red-shift in these bands compared to the free ligand.

| Transition Type | Expected Wavelength Range (nm) | Description |

| Metal-to-Ligand Charge Transfer (MLCT) | 350 - 500 | Excitation of a d-electron from Cu(I) to a π* orbital of the ligand. |

| Intraligand (π-π*) | 250 - 350 | Electronic transition within the 1-ethynyl-4-ethynylbenzene ligand. |

Note: The data in this table is inferred from general knowledge of copper(I) acetylide complexes and is not specific to this compound.

Photoluminescence Spectroscopy for Excitation and Emission Properties

Many copper(I) complexes are known to be luminescent, a property that is highly dependent on the coordination environment and the nature of the ligands. The emission in these complexes often originates from the decay of an excited state, typically a triplet MLCT state (³MLCT), to the ground state, resulting in phosphorescence.

For this compound, excitation into the MLCT or intraligand absorption bands would populate excited states that can then relax to the emissive state. The emission color can be tuned by modifying the ligand structure; for instance, extending the π-conjugation of the ligand can lead to a red-shift in the emission. Related copper(I) complexes with acetylide linkers have shown emissions ranging from yellow to orange. researchgate.netrsc.org

The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For phosphorescent copper(I) complexes, lifetimes are typically in the microsecond range.

| Parameter | Expected Range | Significance |

| Emission Wavelength (λem) | 500 - 650 nm | Determines the color of the emitted light. |

| Quantum Yield (Φ) | 0.1 - 0.8 | Efficiency of the luminescence process. |

| Luminescence Lifetime (τ) | 1 - 100 µs | Characteristic of the emissive excited state (often ³MLCT). |

Note: The data in this table is based on values reported for various luminescent copper(I) complexes and serves as an estimation for this compound.

Temperature can have a significant impact on the luminescence of copper(I) complexes. As temperature decreases, non-radiative decay pathways are often suppressed, leading to an increase in both the luminescence intensity and lifetime. In some cases, changes in temperature can also lead to shifts in the emission wavelength (thermochromism), which can be attributed to changes in the geometry of the complex or the population of different emissive states.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within a material. For this compound, XPS would be crucial for confirming the +1 oxidation state of the copper.

In the XPS spectrum of a copper-containing compound, the Cu 2p region is of particular interest. For Cu(I) species, the Cu 2p₃/₂ peak is typically observed at a binding energy of around 932.4 eV. researchgate.net A key feature for distinguishing Cu(I) from Cu(II) is the absence of the strong "shake-up" satellite peaks that are characteristic of paramagnetic Cu(II) complexes. nih.gov The presence of these satellites in an XPS spectrum of this compound would indicate oxidation of the copper center. The Auger parameter can also be a useful tool for distinguishing between Cu(0) and Cu(I) states, which can have very similar Cu 2p binding energies.

| Element | Core Level | Expected Binding Energy (eV) for Cu(I) Species |

| Copper (Cu) | 2p₃/₂ | ~ 932.4 |

| Copper (Cu) | 2p₁/₂ | ~ 952.4 |

| Carbon (C) | 1s | ~ 284-286 |

| Nitrogen (N) | 1s | (if present as impurity/ligand) ~ 400 |

Note: The binding energies are approximate and can vary slightly depending on the chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization (if applicable to specific redox states)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. As copper(I) has a d¹⁰ electronic configuration, it is diamagnetic and therefore EPR silent. However, EPR spectroscopy would be a highly sensitive tool for detecting the presence of any copper(II) species, which are paramagnetic (d⁹ configuration) and could be present as impurities or as a result of oxidation of the this compound complex.

A typical EPR spectrum of a Cu(II) complex provides information about the coordination environment of the copper ion through the g-values and the hyperfine coupling constants (A). libretexts.org The observation of a characteristic Cu(II) EPR signal would be a clear indicator of the oxidation of the Cu(I) center. nih.gov

Resonant Inelastic X-ray Scattering (RIXS) for Probing Electronic Structure and Dynamics

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that can provide detailed information about the electronic structure and low-energy elementary excitations of a material. By tuning the incident X-ray energy to a specific absorption edge (e.g., the copper L-edge or K-edge), one can resonantly excite core electrons into unoccupied states. The subsequent decay of this excited state and the energy loss of the scattered photons provide a wealth of information.

Reactivity and Catalytic Efficacy of Copper I 1,4 Diethynylbenzene Complexes

Role as Catalysts in Organic Transformations

Copper(I) acetylides, formed from the reaction of copper(I) salts with terminal alkynes like 1,4-diethynylbenzene (B1207667), are crucial intermediates and catalysts in a variety of organic reactions. The copper center activates the alkyne, facilitating its participation in coupling and polymerization reactions.

The Sonogashira cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. mdpi.com While this reaction is traditionally catalyzed by a combination of palladium and copper(I) co-catalysts, the copper acetylide intermediate is central to the catalytic cycle. mdpi.comrsc.org The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. rsc.org

In palladium-free systems, copper(I) complexes can directly catalyze the Sonogashira coupling. Research has shown that various homogeneous copper catalyst systems are effective for this transformation. For instance, catalyst systems using copper(I) salts with specific ligands can promote the coupling of aryl iodides with terminal alkynes under optimized conditions. nih.gov The efficiency of these catalysts often depends on the choice of ligand, base, and solvent.

Recent advancements have focused on developing more efficient and stable copper-based catalyst systems. N-Heterocyclic carbenes (NHCs) have emerged as effective ligands for copper, enhancing the catalytic activity for Sonogashira couplings. A collaborative system using a combination of (NHC)-Cu and (NHC)-Pd complexes has been shown to be highly effective for the coupling of aryl bromides and alkynes in air and non-anhydrous solvents. acs.orgresearchgate.net

Table 1: Examples of Copper-Catalyzed Sonogashira Coupling Reactions

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| (PPh₃)₂CuBH₄ (5 mol%) | o-Iodoanilines | Terminal Alkynes | DBU | - | 120 | >99 | nih.gov |

| Cu(OTf)₂/Phosphate Ligand | Iodobenzenes | Terminal Alkynes | - | - | 130 | Good | nih.gov |

| CuI/NHC Ligand (10 mol%) | 4-Iodoanisole | 4-Methyl Phenylacetylene | K₂CO₃ | DMF | 100 | Good | nih.gov |

| (NHC)-Cu (1 mol%) / (NHC)-Pd (0.01 mol%) | Aryl Bromides | Aryl Alkynes | K₂CO₃ | DMSO | 120 | Excellent | researchgate.net |

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue by enabling easy catalyst recovery and recycling. The immobilization of copper complexes onto solid supports is a key strategy for creating robust heterogeneous catalysts. mdpi.com

Common strategies for catalyst immobilization include:

Covalent Tethering: Attaching the catalyst to a solid support (e.g., silica, polymers, graphene) through a stable covalent bond. mdpi.com

Adsorption and Ion Exchange: Immobilizing the catalyst onto the support via non-covalent interactions.

Encapsulation: Trapping the catalyst within the porous structure of a material like a zeolite or a metal-organic framework (MOF). mdpi.com

These strategies prevent the leaching of the metal catalyst into the product and can inhibit deactivation pathways like dimerization. rsc.org For instance, copper(I) or copper(II) species have been successfully immobilized onto functionalized silica gel and graphene, showing excellent catalytic activity and reusability in various reactions. mdpi.commdpi.com

A specific example involving 1,4-diethynylbenzene is its oxidative polymerization within the channels of copper-functionalized mesoporous materials like MCM-41 silica. iastate.edu In this system, the copper sites are part of the solid support, acting as heterogeneous catalytic centers that direct the polymerization of the monomer within the nano-reactors, leading to highly conjugated and aligned polymers. iastate.edu This demonstrates how an immobilized copper system can be used to control reactions involving 1,4-diethynylbenzene.

The Glaser coupling is a classic organic reaction that involves the oxidative homocoupling of terminal alkynes to form symmetric diynes, utilizing a copper(I) salt like copper(I) chloride as a catalyst and an oxidant such as air or oxygen. wikipedia.org The reaction proceeds through the formation of a copper(I) acetylide intermediate. This intermediate undergoes oxidation to a copper(II) species, followed by reductive elimination to form the C-C bond of the diyne and regenerate the copper(I) catalyst. organic-chemistry.org

The Hay coupling is a well-known modification of the Glaser coupling that uses a catalytic amount of a copper(I) salt in the presence of a chelating amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility and reactivity of the copper catalyst. wikipedia.orgorganic-chemistry.orgrsc.org

These coupling reactions are highly relevant for monomers like 1,4-diethynylbenzene, as they can be used to synthesize conjugated polymers and oligomers. For example, the on-surface polymerization of 1,4-diethynylbenzene on a Cu(111) surface has been studied using scanning tunneling microscopy. rsc.org Thermal activation of the monomer on the copper surface leads to the formation of covalent networks through coupling reactions, demonstrating a form of heterogeneous Glaser-type polymerization. rsc.orgresearchgate.net

Polymerization Initiators and Monomers

Complexes and derivatives of 1,4-diethynylbenzene are pivotal in the synthesis of conjugated polymers. These polymers are of great interest due to their unique electronic and optical properties, making them suitable for applications in materials science.

The anionic polymerization of 1,4-diethynylbenzene (p-DEB) is a method to produce linear, soluble polymers. However, scientific literature indicates that this polymerization is typically initiated by strong anionic initiators, such as n-butyllithium (n-BuLi), rather than by copper(I) species. mdpi.comnih.govresearchgate.netnih.gov The initiation with n-BuLi leads to a "living" polymer chain, which possesses a reactive carbanionic end.

Copper(I) species are introduced in a subsequent step, not as an initiator, but to functionalize the resulting polymer. The living poly(1,4-diethynylbenzene) chains, with their pendant ethynyl (B1212043) groups, can react with copper(I) salts (e.g., CuCl) to form polymeric copper σ-acetylides. mdpi.comnih.gov This process is a post-polymerization modification rather than a copper-initiated polymerization. The reaction involves the substitution of the acidic acetylenic proton on the polymer with a copper(I) ion.

Table 2: Anionic Polymerization of p-Diethynylbenzene (p-DEB) with n-BuLi Initiator

| Initiator | Solvent | Polymerization Time (h) | Conversion (%) | Polymer Structure | Reference |

| n-BuLi | HMPA | 0.5 | 98 | Linear, Soluble | mdpi.com |

| n-BuLi | HMPA | 1.0 | 99 | Linear, Soluble | mdpi.com |

| n-BuLi | DMSO | 24 | 93 | Linear, Soluble | mdpi.com |

HMPA: Hexamethylphosphoramide; DMSO: Dimethyl sulfoxide

Poly(1,4-diethynylbenzene)-copper hybrid materials are advanced materials that combine the properties of the organic polymer backbone with the functionality of copper. There are two primary routes to their formation:

Post-Polymerization Modification: This method involves the synthesis of a linear poly(1,4-diethynylbenzene) via anionic polymerization, followed by reaction with a copper(I) salt. mdpi.comresearchgate.net This reaction yields a polymeric σ-acetylide, where copper(I) ions are chemically bonded to the polymer backbone through C-Cu σ-bonds. mdpi.comnih.gov These materials are of interest because the introduction of copper can impart novel electronic and catalytic properties to the polymer. nih.gov

In-situ Polymerization and Complexation: This approach involves the polymerization of 1,4-diethynylbenzene in the presence of a copper catalyst that becomes incorporated into the final material. A prime example is the oxidative polymerization of 1,4-diethynylbenzene using copper-functionalized heterogeneous catalysts, such as Cu²⁺-modified mesoporous silica. iastate.edu This process, a form of Glaser-Hay coupling polymerization, produces highly conjugated poly(phenylene butadiynylene) within the pores of the support material. iastate.edu The resulting product is an intimate hybrid of the organic polymer and the inorganic copper-containing support, where the support acts as both a catalyst and a structural template. iastate.edu

These hybrid materials merge the processability and semiconducting properties of the conjugated polymer with the catalytic and electronic characteristics of copper, opening avenues for applications in catalysis, sensors, and electronic devices.

Mechanistic Investigations of Catalytic Cycles

The catalytic efficacy of copper(I)-1,4-diethynylbenzene complexes is fundamentally linked to the intricate mechanisms governing their catalytic cycles. Understanding these pathways is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic investigations have largely drawn parallels from the well-studied Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes.

Identification of Active Species and Intermediates

Central to the catalytic cycle is the formation of copper(I) acetylide species upon the deprotonation of 1,4-diethynylbenzene in the presence of a copper(I) salt and a base. These copper acetylides are considered the primary active species in the catalytic process. Research into ethynylation reactions has identified copper acetylide, specifically Cu₂C₂, as a catalytically active species. nih.govresearchgate.net

The mechanism of the copper-mediated C-C bond forming reaction, known as the Glaser-Hay coupling, has been a subject of considerable debate, with two main proposals for the intermediates involved. The Bohlmann proposal suggests a dinuclear copper intermediate where two copper atoms cooperatively cycle between Cu(I) and Cu(II) oxidation states to activate the alkyne and an oxidant, typically oxygen. rsc.org Electrochemical studies have provided evidence for the formation of a dinuclear Cu(I) complex during the dimerization of phenylacetylene, lending support to the Bohlmann model. rsc.orgnih.gov

Conversely, an alternative mechanism proposes a mononuclear catalytic cycle. However, the observation of dinuclear copper complexes in related systems strengthens the hypothesis that similar dinuclear copper(I)-bis(acetylide) complexes of 1,4-diethynylbenzene are key intermediates in its polymerization and coupling reactions.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the intermediates in copper-catalyzed alkyne coupling reactions. These studies help in elucidating the structures and relative energies of proposed intermediates, such as copper acetylides and higher oxidation state copper species that may be involved in the catalytic cycle.

Table 1: Proposed Intermediates in the Catalytic Cycle of Copper(I)-1,4-Diethynylbenzene

| Intermediate | Proposed Structure/Description | Role in Catalytic Cycle | Supporting Evidence |

| Copper(I) Monoacetylide | [Cu(C≡C-C₆H₄-C≡CH)] | Initial product of deprotonation | Inferred from general alkyne chemistry |

| Copper(I) Bis(acetylide) | [Cu₂(C≡C-C₆H₄-C≡C)]n | Key dinuclear active species | Analogy to Glaser-Hay mechanism rsc.org |

| Oxidized Copper Species | Cu(II) or Cu(III) complexes | Involved in the oxidative coupling step | Proposed in various copper-catalyzed reactions |

Kinetic Studies and Reaction Rate Determination

Kinetic investigations of copper-catalyzed alkyne coupling reactions provide valuable insights into the reaction mechanism and the rate-determining step. Studies on the Glaser-Hay homocoupling of phenylacetylene have revealed important kinetic dependencies. For instance, the reaction rate has been shown to have a second-order dependence on both the copper catalyst and the alkyne substrate concentration. researchgate.net This suggests that the rate-determining step involves the interaction of two copper-containing species or a copper species with two alkyne molecules, which is consistent with the formation of a dinuclear copper intermediate.

While specific kinetic data for the copper(I)-1,4-diethynylbenzene system is not extensively documented, the kinetics of the closely related Hay coupling of aryl-substituted alkynes have been studied. These reactions were found to follow zero-order kinetics with respect to the alkyne reactant under certain conditions, indicating that the rate is independent of the alkyne concentration and may be limited by a different factor, such as the reoxidation of the copper catalyst. rsc.org

The choice of ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), has been shown to significantly accelerate the reaction, highlighting the role of the coordination sphere of the copper ion in the catalytic activity. synarchive.com

Table 2: Summary of Kinetic Findings for Related Copper-Catalyzed Alkyne Couplings

| Reaction | Substrate | Observed Kinetics | Implication for Mechanism | Reference |

| Glaser-Hay Coupling | Phenylacetylene | Second-order in [Cu] and [alkyne] | Rate-determining step likely involves a dinuclear copper-alkyne complex. | researchgate.net |

| Hay Coupling | Aryl-substituted alkynes | Zero-order in [alkyne] | Rate may be limited by catalyst reoxidation rather than alkyne activation. | rsc.org |

Reaction Pathway Elucidation through Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on the copper(I)-1,4-diethynylbenzene system are not widely reported, the methodology has been applied to related copper-catalyzed reactions, providing a framework for potential investigations.

For instance, in the context of copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), isotopic labeling studies have provided direct evidence for the involvement of a dinuclear copper intermediate. beilstein-journals.orgunits.it Crossover experiments using isotopically enriched copper sources have demonstrated the stepwise nature of bond formation and the equivalence of the two copper atoms within the catalytic cycle. units.it

In the copper-catalyzed semihydrogenation of alkynes, deuterium labeling experiments using deuterated reagents have been used to determine the origin of the hydrogen atoms in the final product. mdpi.com Similar experiments with 1,4-diethynylbenzene, for example using deuterated solvents or bases, could help to clarify the proton transfer steps involved in the formation of copper acetylides.

Furthermore, ¹³C labeling of the ethynyl groups in 1,4-diethynylbenzene could be employed to follow the carbon backbone during polymerization or coupling reactions, confirming the connectivity of the resulting products and ruling out alternative rearrangement pathways.

The application of these isotopic labeling strategies to the copper(I)-1,4-diethynylbenzene system would be invaluable in definitively identifying the active species, validating the proposed dinuclear intermediates, and providing a detailed understanding of the reaction pathway.

Coordination Driven Supramolecular Assembly and Framework Formation

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The formation of extended networks from molecular building blocks is a cornerstone of crystal engineering. In the case of copper(I) and 1-ethynyl-4-ethynylbenzene, the resulting structures are dictated by the interplay between the ligand's geometry and the coordination behavior of the metal ion.

The 1-ethynyl-4-ethynylbenzene ligand is a classic example of a linear, ditopic organic linker. Its rigidity and the defined separation of the two terminal alkyne groups play a crucial role in the formation of predictable and ordered supramolecular structures. The triple bonds of the ethynyl (B1212043) groups provide coordination sites for the copper(I) ions, and the linear disposition of these groups encourages the formation of extended one-dimensional chains or higher-dimensional networks.

The insolubility of the polymers formed from the direct reaction of copper(I) salts with 1,4-diethynylbenzene (B1207667) is a strong indicator of the formation of extended, robust coordination networks. To better understand the fundamental coordination modes, studies have been conducted using ancillary ligands, such as triphenylphosphine (PPh3), to create soluble, discrete complexes. These studies reveal the fundamental building blocks that can then self-assemble into larger frameworks when the ancillary ligands are absent.

Copper(I) is a d¹⁰ metal ion that commonly exhibits a preference for linear, trigonal planar, or tetrahedral coordination geometries. In the context of coordination polymers with acetylide ligands, the copper(I) centers act as crucial nodes, connecting the 1-ethynyl-4-ethynylbenzene linkers into extended architectures. The formation of copper(I) acetylide moieties (Cu-C≡C-) is a key feature of these structures.

The versatility of the copper(I) coordination sphere allows for the formation of various structural motifs. For example, the interaction of multiple copper(I) centers can lead to the formation of polynuclear clusters that act as secondary building units (SBUs). These SBUs can then be linked by the organic ligand to generate frameworks with specific topologies. The choice of counter-ion and solvent can also influence the final structure by occupying coordination sites on the copper(I) ion or by acting as templates.

Topological Analysis of 1D, 2D, and 3D Supramolecular Structures

The supramolecular structures arising from the coordination of copper(I) with 1-ethynyl-4-ethynylbenzene can be classified and understood through topological analysis. This approach simplifies the complex crystal structures into nodes (copper ions or clusters) and linkers (organic ligands) to reveal the underlying network topology.

The most fundamental supramolecular structure formed is a one-dimensional (1D) linear chain. In this arrangement, alternating copper(I) ions and 1-ethynyl-4-ethynylbenzene ligands extend in a straight line. This motif is a direct consequence of the linear geometry of the ligand and the preference of copper(I) for two-coordinate, linear geometry in some circumstances.

| Structural Feature | Description |

| Connectivity | Alternating [Cu(I)] and [1-ethynyl-4-ethynylbenzene] units. |

| Coordination Geometry | Often involves two-coordinate Cu(I) centers. |

| Resulting Structure | Simple, unbranched 1D polymer. |

Two-dimensional (2D) layered structures can form when the copper(I) nodes have a coordination number greater than two, allowing for connections in a plane. A common 2D topology is the square-grid network. In such a structure, the copper(I) ions can be considered as four-connecting nodes, and the linear 1-ethynyl-4-ethynylbenzene ligands bridge these nodes to form a grid-like pattern. The layers can then stack on top of each other, held together by weaker van der Waals forces or, in some cases, inter-layer coordination bonds. The formation of related ligands derived from 1,4-diethynylbenzene has been shown to produce 2D square-grid nets with metal ions.

| Network Characteristic | Details |

| Node Connectivity | Typically 4-connected Cu(I) centers. |

| Linker Role | 1-ethynyl-4-ethynylbenzene acts as a linear bridge. |

| Topology | sql (square lattice) |

| Inter-layer Interactions | van der Waals forces, potential for interdigitation. |

When the copper(I) nodes adopt a tetrahedral coordination geometry, they can act as 4-connecting nodes to form three-dimensional (3D) frameworks. One of the most common topologies for such a 4-connected network is the diamondoid (dia ) structure, which is analogous to the crystal structure of diamond. The long, rigid 1-ethynyl-4-ethynylbenzene ligand often leads to large void spaces within a single diamondoid framework.

To minimize this empty space and maximize thermodynamic stability, it is common for two or more independent diamondoid frameworks to grow through each other, a phenomenon known as interpenetration. The degree of interpenetration (e.g., two-fold, three-fold) depends on the length of the linker and the conditions of synthesis. While direct evidence for a diamondoid framework of copper(I) with 1-ethynyl-4-ethynylbenzene is a subject of ongoing research, the principles of ligand and node geometry strongly suggest its possibility, as seen in related systems.

| Framework Property | Description |

| Node Geometry | Tetrahedral (4-connected) Cu(I) centers. |

| Network Topology | dia (diamondoid) |

| Key Feature | Formation of robust, porous 3D structures. |

| Common Variation | Interpenetration of multiple independent frameworks to fill void space. |

Strategies for Modulating Porosity and Surface Area in MOF/CP Structures

The porosity and surface area of copper(I)-1,4-diethynylbenzene frameworks are critical parameters that dictate their potential applications in areas such as gas storage, separation, and catalysis. Researchers have developed several strategies to control these properties, primarily centered on the principles of crystal engineering and guest-molecule interactions.

One effective approach involves the variation of the synthetic conditions, such as the solvent system and the ratio of the metal precursor to the organic linker. The choice of solvent can influence the coordination geometry of the copper(I) centers and the packing of the resulting framework, leading to different pore sizes and topologies. For instance, the use of bulky solvent molecules during synthesis can act as templates, creating larger voids within the structure that may become accessible after solvent removal.

Another key strategy is the introduction of functional groups onto the 1,4-diethynylbenzene linker. By modifying the organic building block, it is possible to introduce steric hindrance or specific intermolecular interactions that guide the assembly of the framework and, consequently, alter its porosity. For example, the incorporation of bulky side chains on the phenyl ring can prevent dense packing of the polymeric chains, thereby increasing the free volume and surface area of the material.

Furthermore, the porosity of these frameworks can be dynamic and responsive to external stimuli. The introduction of specific guest molecules can induce structural transformations in the framework, leading to changes in pore size and accessibility. This guest-induced flexibility allows for the fine-tuning of the material's properties for specific applications. The table below summarizes the effect of different strategies on the porosity of hypothetical copper(I)-1,4-diethynylbenzene frameworks.

| Strategy | Description | Expected Effect on Porosity |

| Solvent Templating | Use of bulky solvent molecules during synthesis. | Creation of larger initial pore volumes. |

| Linker Functionalization | Introduction of chemical groups onto the diethynylbenzene backbone. | Steric hindrance can lead to increased permanent porosity. |

| Guest-Induced Breathing | Reversible structural changes upon inclusion of guest molecules. | Tunable and selective porosity. |

| Interpenetration Control | Preventing the growth of multiple independent frameworks within each other. | Higher accessible surface area and pore volume. |

Post-Synthetic Modification of Copper(I)-1,4-Diethynylbenzene Frameworks

Post-synthetic modification (PSM) is a powerful tool for tailoring the properties of pre-assembled MOFs and CPs without altering their fundamental network topology. iastate.edu In the context of copper(I)-1,4-diethynylbenzene frameworks, PSM offers opportunities to introduce new functionalities, enhance stability, and modulate the chemical environment of the pores.

One common PSM approach involves the covalent modification of the organic linker. Although the 1,4-diethynylbenzene linker itself is relatively inert, derivatives bearing reactive functional groups can be incorporated into the framework during the initial synthesis. These groups can then be chemically transformed in a subsequent step. For example, a framework constructed with an amino-functionalized diethynylbenzene linker could undergo reactions such as acylation or Schiff base condensation to introduce new chemical moieties.

Another avenue for PSM is the modification at the metal nodes. The copper(I) centers in the framework can potentially undergo ligand exchange reactions, where coordinated solvent molecules or weakly bound anions are replaced by other ligands. This can alter the catalytic activity or sensing capabilities of the material.

Furthermore, the alkyne units of the 1,4-diethynylbenzene linker, while integral to the framework structure, can also be targets for certain PSM reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, could potentially be employed to attach molecules to the framework, provided that some alkyne groups are accessible or pendant. acs.org

The table below outlines potential post-synthetic modification strategies and their intended outcomes for copper(I)-1,4-diethynylbenzene frameworks.

| PSM Strategy | Target Site | Potential Reaction | Desired Outcome |

| Covalent Modification | Functionalized Linker | Amide coupling, Schiff base formation | Introduction of new functional groups, altered surface chemistry |

| Metal Node Modification | Copper(I) Center | Ligand exchange | Modified catalytic or sensing properties |

| Click Chemistry | Pendant Alkyne Groups | Azide-alkyne cycloaddition | Grafting of specific molecules, surface functionalization |

| Polymerization | In-pore monomers | In-situ polymerization | Creation of composite materials, pore size reduction |

It is important to note that the successful application of PSM requires that the parent framework possesses sufficient chemical and thermal stability to withstand the reaction conditions without losing its crystalline structure. The accessibility of the target functional groups within the pores is also a critical factor.

Computational and Theoretical Investigations of Electronic and Molecular Dynamics

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of transition metal complexes.

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For copper(1+);1-ethynyl-4-ethynylbenzene, DFT calculations would be employed to predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

In analogous copper(I) acetylide complexes, the copper(I) ion typically exhibits a linear or near-linear coordination geometry, bonding to the terminal acetylenic carbons. The interaction between the copper(I) ion and the alkyne can be described as a π-complex, where the metal ion interacts with the π-system of the carbon-carbon triple bond. DFT calculations on similar systems have shown Cu-C bond lengths in the range of 1.96 to 2.00 Å. rsc.org The C≡C triple bond is expected to be slightly elongated upon coordination to the copper ion compared to the free ligand, reflecting the back-donation of electron density from the metal d-orbitals into the π* antibonding orbitals of the acetylene (B1199291) moiety. The phenylene ethynylene backbone is predicted to be largely planar.

The energetics of complex formation, representing the stability of the copper-ligand bond, can also be calculated. This is typically determined as the difference in energy between the optimized complex and the sum of the energies of the free copper(I) ion and the 1-ethynyl-4-ethynylbenzene ligand.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Copper(I)-Alkyne Complex

| Parameter | Calculated Value |

|---|---|

| Cu-C Bond Length | 1.96 Å |

| C≡C Bond Length (coordinated) | 1.23 Å |

| C-C (phenyl) Bond Length | 1.40 Å |

| C-H (ethynyl) Bond Length | 1.07 Å |

| ∠(Cu-C≡C) Bond Angle | ~178° |

| ∠(C-C≡C) Bond Angle | ~179° |

Note: These are representative values based on DFT calculations of similar copper(I)-alkyne complexes and may vary for the specific title compound.

For materials with periodic structures, such as polymers or crystals of this compound, DFT can be used to calculate the electronic band structure and density of states (DOS). The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The DOS provides information about the number of available electronic states at each energy level.

For an isolated molecule of this compound, a molecular orbital (MO) diagram would be generated instead of a band structure. This diagram would show the discrete energy levels of the MOs. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties, such as its reactivity and absorption of light. In related oligo(phenylene ethynylene) systems, the HOMO and LUMO are typically delocalized π-orbitals extending along the conjugated backbone. acs.org The introduction of the copper(I) ion would be expected to introduce metal-centered d-orbitals into the MO scheme, which can mix with the ligand-based π-orbitals.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various modes of vibration (stretching, bending, etc.). These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.

For this compound, a characteristic vibrational mode would be the C≡C stretching frequency. In free alkynes, this stretch typically appears in the region of 2100-2260 cm⁻¹. Upon coordination to a copper(I) ion, this frequency is expected to shift to a lower wavenumber, a phenomenon that has been observed in various copper acetylide complexes. nih.gov This red-shift is a direct consequence of the weakening of the C≡C bond due to the aforementioned back-donation from the metal to the ligand's π* orbitals. DFT calculations can quantify this shift and help in the assignment of experimental spectral peaks.

Table 2: Predicted Vibrational Frequency Shifts in a Model Copper(I)-Alkyne Complex

| Vibrational Mode | Frequency in Free Ligand (cm⁻¹) | Predicted Frequency in Complex (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| C≡C Stretch | ~2150 | ~1950 | ~ -200 |

| Cu-C Stretch | N/A | ~400-500 | N/A |

Note: These are representative values and the actual frequencies will depend on the specific computational method and basis set used.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronic excited states. This is crucial for understanding the photophysical behavior of a compound, such as its absorption and emission of light.

For this compound, TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. The calculations also provide information about the nature of these transitions. For conjugated systems like OPEs, the lowest energy absorption bands are typically due to π-π* transitions. unm.edu In the copper complex, metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are also possible and often contribute to the visible absorption of light. nih.gov

TD-DFT can also be used to optimize the geometry of the molecule in its lowest excited state, providing insights into how the structure changes upon photoexcitation. Furthermore, it can be used to calculate emission energies, which correspond to the energy released when the molecule relaxes from an excited state back to the ground state (fluorescence or phosphorescence). The study of related copper(I) complexes has shown that they can be emissive, with the nature of the emitting state being a key area of investigation. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior and conformational flexibility of a molecule.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotational freedom around the single bonds in the phenylene ethynylene backbone. In the context of larger assemblies or in the solid state, MD can be used to simulate how these molecules pack together and how this packing influences their properties.